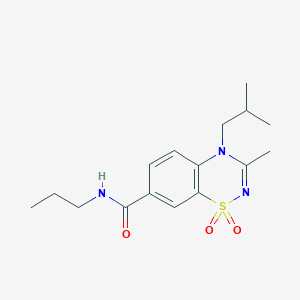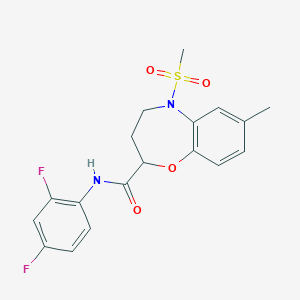
4-methyl-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide: , also known by its chemical formula C20H18N6O2S, is a complex organic compound. Let’s break down its structure:
- The core consists of a benzene ring (benzenesulfonamide).
- Attached to this core are two aromatic rings: one with a methyl group (4-methyl) and another with a pyrimidine ring (4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl).
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4-methyl-6-aminopyrimidine-2-carbonitrile with 4-aminobenzenesulfonamide. The reaction proceeds under appropriate conditions to form the desired product.
Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale. Researchers often employ microwave-assisted or solvent-free methods to enhance efficiency.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound may undergo oxidation reactions, especially at the pyrimidine ring.
Reduction: Reduction of the nitro group (if present) could yield an amino group.
Substitution: Substitution reactions at the aromatic rings are possible.
Catalysts: Palladium or other transition metal catalysts.
Solvents: Organic solvents like DMF, DMSO, or acetonitrile.
Temperature: Typically at elevated temperatures (e.g., reflux conditions).
Major Products: The major products depend on the specific reaction conditions. Potential products include derivatives with modified substituents or functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It serves as a scaffold for drug development.
Targeted Therapy: Similar to imatinib, which targets tyrosine kinases, this compound may have applications in cancer treatment.
Anti-inflammatory Properties: Some derivatives exhibit anti-inflammatory effects.
Dye Intermediates: The sulfonamide group makes it useful in dye synthesis.
Mecanismo De Acción
The exact mechanism remains an active area of research. it likely involves interactions with specific cellular targets, affecting signaling pathways or enzyme activity.
Comparación Con Compuestos Similares
This compound shares structural features with imatinib, a well-known tyrosine kinase inhibitor. its unique substituents and sulfonamide group set it apart.
Similar Compounds:Propiedades
Fórmula molecular |
C24H23N5O2S |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H23N5O2S/c1-17-8-14-22(15-9-17)32(30,31)29-21-12-10-20(11-13-21)27-24-25-18(2)16-23(28-24)26-19-6-4-3-5-7-19/h3-16,29H,1-2H3,(H2,25,26,27,28) |
Clave InChI |
OSHHLWVMPUMALW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-6-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11248344.png)
![4-methyl-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11248346.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B11248356.png)
![N-(3-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11248358.png)

![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)cyclopentanecarboxamide](/img/structure/B11248367.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)piperidine-3-carboxamide](/img/structure/B11248371.png)
![N-(4-Fluorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11248372.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B11248373.png)
![7-(4-Hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11248388.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11248413.png)
![1-[6-(3,4-Dimethoxyphenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11248425.png)
